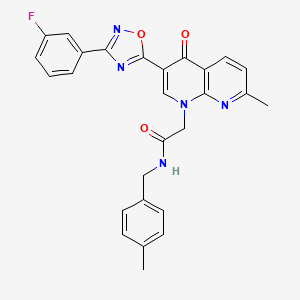

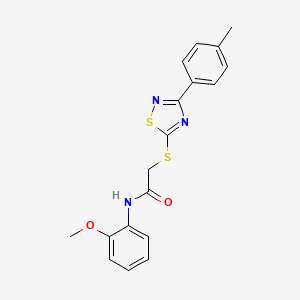

![molecular formula C7H12O2S B2791515 1,4-Dioxa-8-thiaspiro[4.5]decane CAS No. 42850-68-0](/img/structure/B2791515.png)

1,4-Dioxa-8-thiaspiro[4.5]decane

Vue d'ensemble

Description

1,4-Dioxa-8-thiaspiro[4.5]decane, also known as 4-Piperidone ethylene acetal , is a clear colorless to yellowish liquid . It has a molecular weight of 143.18 g/mol .

Synthesis Analysis

This compound is used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes . It can be prepared in good yield by acid-catalysed phenylsulfanyl (PhS-) migration . The stereochemistry can be controlled by aldol reactions or by reduction of hydroxy-ketones .Molecular Structure Analysis

The molecular formula of this compound is C7H14NO2 . The InChI Key is KPKNTUUIEVXMOH-UHFFFAOYSA-O . The SMILES notation is C1COC2(CC[NH2+]CC2)O1 .Chemical Reactions Analysis

This compound is used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes . The synthesis involves acid-catalysed phenylsulfanyl (PhS-) migration .Physical and Chemical Properties Analysis

This compound has a boiling point of 108 - 110 °C (35 hPa) . Its density is 1.117 g/cm3 . The refractive index is 1.4809 to 1.4829 (20°C, 589 nm) .Applications De Recherche Scientifique

Stereochemical Synthesis

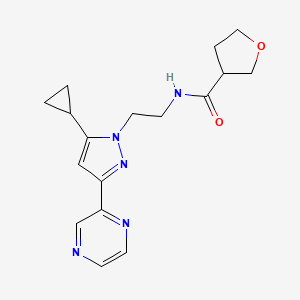

1,4-Dioxa-8-thiaspiro[4.5]decane is involved in the stereochemically controlled synthesis of spiro compounds. Eames et al. (1996) demonstrated that single enantiomers and diastereoisomers of these compounds can be prepared using acid-catalysed phenylsulfanyl migration, offering selectivity in stereochemistry through aldol reactions or hydroxy-ketones reduction (Eames, Heras, Jones, & Warren, 1996).

Enantioselective Aldol Reactions

Ward et al. (2005) explored the use of this compound in proline-catalyzed enantioselective aldol reactions. This process resulted in significant advancements in the synthesis of tetrapropionate synthons with excellent enantiomeric excesses, showcasing the potential for dynamic kinetic resolution in chemical synthesis (Ward, Jheengut, & Akinnusi, 2005).

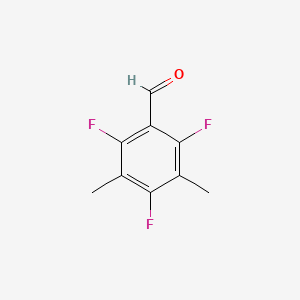

Structural Studies and Crystallography

This compound derivatives have been studied in terms of their crystal structures. Parvez et al. (2001) investigated different olefin geometries in these compounds, contributing to the understanding of molecular dimensions and bonding in spiro compounds (Parvez, Yadav, & Senthil, 2001).

Synthesis of Polypropionates

In polypropionate synthesis, this compound plays a crucial role. For instance, Ward et al. (1997) utilized this compound in aldol reactions for polypropionate synthesis, demonstrating selective control over diastereomers in these chemical processes (Ward, Man, & Guo, 1997).

Synthesis of Sex Pheromones

Ward et al. (2006) described the synthesis of serricornin, a sex pheromone, from this compound. This highlights the application of this compound in synthesizing complex organic molecules such as pheromones (Ward, Jheengut, & Beye, 2006).

Nonlinear Optical Materials

This compound derivatives have been identified as potential materials for nonlinear optical devices. Kagawa et al. (1994) studied the growth and characterization of these crystals, demonstrating their applicability in second-harmonic generation and other optical properties relevant to laser technology (Kagawa, Sagawa, Kakuta, Kaji, Nakayama, & Ishii, 1994).

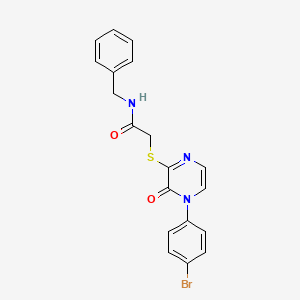

Safety and Hazards

1,4-Dioxa-8-thiaspiro[4.5]decane is classified as a combustible liquid . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1,4-dioxa-8-thiaspiro[4.5]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-5-10-6-2-7(1)8-3-4-9-7/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFUZMTUDBDKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC12OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42850-68-0 | |

| Record name | 1,4-dioxa-8-thiaspiro[4.5]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2791436.png)

![1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea](/img/structure/B2791439.png)

![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2791454.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2791455.png)